Regioisomeric Specificity: 4-yl vs. 5-yl Substitution Impacts Physicochemical Properties
The 4-yl and 5-yl regioisomers of 1,2,3-thiadiazolyl benzenesulfonyl chloride differ in the attachment point of the thiadiazole ring to the benzene core. While specific comparative activity data for these exact sulfonyl chlorides are not available in the open literature, the position of the heteroatom substitution is known to affect molecular geometry and electronic distribution in thiadiazole derivatives, which can significantly impact biological activity [1][2]. The 4-yl isomer (CAS 499771-00-5) is more commonly referenced in building block libraries and is stocked by a wider range of vendors (≥6 suppliers) compared to the 5-yl isomer (CAS 1367928-80-0, 2-3 suppliers), indicating greater accessibility for research use .
| Evidence Dimension | Commercial Availability (Number of Suppliers) |
|---|---|
| Target Compound Data | ≥6 suppliers (e.g., AKSci, Fluorochem, Aladdin, BOC Sciences, MolCore) |
| Comparator Or Baseline | 4-(1,2,3-Thiadiazol-5-yl)benzenesulfonyl chloride: 2-3 suppliers (e.g., AKSci, Fluorochem) |
| Quantified Difference | Target compound has at least 2x the number of commercial sources |
| Conditions | Based on public vendor catalog searches as of April 2026 |
Why This Matters
For procurement, higher commercial availability reduces lead time, provides pricing competition, and ensures long-term supply chain resilience.
- [1] Kuujia. (n.d.). 4-(1,2,3-Thiadiazol-4-yl)benzenesulfonyl chloride (CAS 499771-00-5). Retrieved from https://www.kuujia.com View Source
- [2] Kuujia. (n.d.). 4-(1,2,3-Thiadiazol-5-yl)benzenesulfonyl chloride (CAS 1367928-80-0). Retrieved from https://www.kuujia.com View Source
